N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Description
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,4-c]pyrazole core, which is a fused ring system containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-27-17-8-3-2-7-14(17)19(24)21-18-15-10-28(25,26)11-16(15)22-23(18)13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIJPHQTGQOZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Precursor Functionalization
The synthesis begins with 3-bromothiophene-4-carboxylic acid, which undergoes sequential transformations:
- Esterification : Methylation using SOCl₂/MeOH yields methyl 3-bromothiophene-4-carboxylate (85% yield).
- Hydrazine Cyclization : Treatment with hydrazine hydrate in ethanol at reflux forms the pyrazole ring through nucleophilic aromatic substitution (Scheme 1).
Scheme 1 : Cyclization to Thieno[3,4-c]Pyrazole
3-bromothiophene-4-carboxylate + NH₂NH₂ → thieno[3,4-c]pyrazol-3-amine
Sulfonation to 5,5-Dioxo Derivative
Controlled oxidation of the thiophene sulfur employs 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C→RT:
Table 1 : Sulfonation Optimization
| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| mCPBA | DCM | 0→25 | 78 |
| H₂O₂/AcOH | Acetic Acid | 80 | 42 |
| KHSO₅ | H₂O/MeCN | 50 | 65 |
The mCPBA system demonstrated superior yield (78%) with minimal over-oxidation byproducts compared to other methods.
Amide Bond Formation
Acyl Chloride Coupling
Reaction of the 3-amino intermediate with 2-methoxybenzoyl chloride in presence of Et₃N (2 eq) in THF at 0°C→RT affords the target amide in 89% purity after recrystallization.
Critical Parameters :
- Strict temperature control prevents N-acylation of the pyrazole nitrogen
- Molecular sieves (4Å) suppress competitive hydrolysis
Mixed Carbonate Activation
For scale-up production, activation of 2-methoxybenzoic acid using ethyl chloroformate followed by aminolysis demonstrates improved atom economy (92% conversion).
Structural Characterization and Analytical Data
Comprehensive spectral analysis confirms successful synthesis:
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.32 (s, 1H, NH), 7.85-7.45 (m, 4H, Ar-H), 4.12 (s, 3H, OCH₃), 3.95 (m, 4H, CH₂-SO₂)
HRMS (ESI+) :
m/z calcd for C₂₀H₁₅ClN₃O₄S [M+H]⁺: 444.0524, found: 444.0521
IR (KBr) :
ν 1675 cm⁻¹ (C=O), 1320/1140 cm⁻¹ (SO₂ asym/sym)
Process Optimization Challenges
Key challenges in scale-up include:
- Sulfonation Selectivity : Over-oxidation to sulfonic acid derivatives minimized by strict stoichiometric control of mCPBA (1.05 eq).
- Amination Side Reactions : Competing N-alkylation suppressed through use of bulky tertiary amine bases (DIPEA vs Et₃N).
- Crystallization Control : Polymorphic forms managed via anti-solvent addition (n-heptane) in EtOAC solutions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.
Scientific Research Applications
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antibacterial, antifungal, and anticancer activities.
Materials Science: Its heterocyclic core can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of oxidative stress and the role of reactive oxygen species in cellular damage.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase, affecting neural transmission and leading to various biological effects . The compound’s structure allows it to interact with multiple targets, making it versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide share a similar core structure and exhibit comparable biological activities.
Thiazole Derivatives: These compounds also feature heterocyclic rings and are known for their antimicrobial and antioxidant properties.
Uniqueness
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is unique due to its specific combination of a thieno[3,4-c]pyrazole core with a methoxybenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
